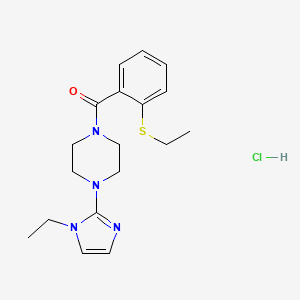

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

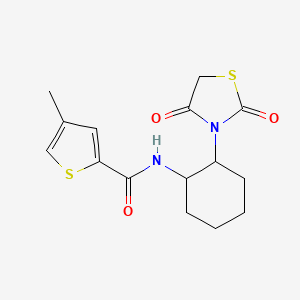

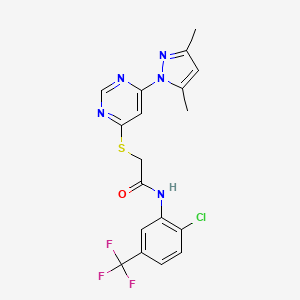

The molecular structure of this compound includes an imidazole ring, a piperazine ring, and a phenyl ring, all connected by various functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación

Imidazole Derivatives in Antimicrobial Activities

Imidazole and its derivatives are widely used in pharmaceutical industries for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole. Imidazole compounds have been identified as active against microbial resistance, and further synthesis of imidazole derivatives is recommended to inhibit the growth of new strains of organisms, highlighting their importance in developing antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Arylpiperazine Derivatives in Neuropharmacology

Arylpiperazine derivatives have been applied in the treatment of depression, psychosis, or anxiety. These compounds, including nefazodone and trazodone, are known for their serotonin receptor-related effects. The pharmacological actions of arylpiperazine derivatives, particularly those involving N-dealkylation to 1-aryl-piperazines, are a focus of research for understanding their effects on neurotransmitter receptors and their potential application in CNS disorders (Current Drug Metabolism, 2007).

Application in Antioxidant and Enzymatic Degradation of Pollutants

The use of redox mediators in conjunction with enzymes like laccases and peroxidases for the degradation of organic pollutants in wastewater has been explored. Compounds with redox-active groups could potentially enhance the efficiency of these enzymatic processes, indicating the relevance of such chemical structures in environmental bioremediation efforts (Critical Reviews in Environmental Science and Technology, 2007).

Pharmacophore Design in Drug Discovery

The design and synthesis of drugs targeting specific receptors, such as dopamine D2 receptors, involve the identification and application of key pharmacophoric groups. Structures similar to the compound could serve as leads in the design of new therapeutic agents, highlighting the potential application in medicinal chemistry for treating neuropsychiatric disorders (Bioorganic & Medicinal Chemistry, 2009).

Mecanismo De Acción

Target of action

Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities

Result of action

The molecular and cellular effects of imidazole derivatives can vary widely depending on the specific compound and its targets

Propiedades

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQWRIWVPBDQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide](/img/structure/B2634177.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2634182.png)